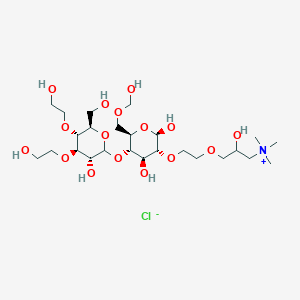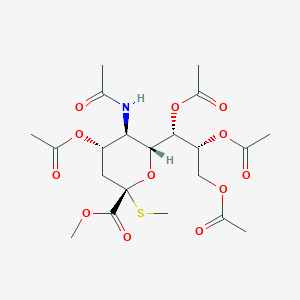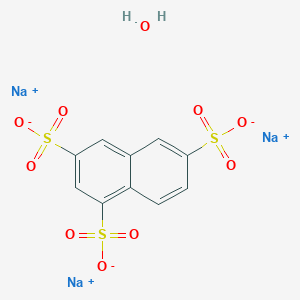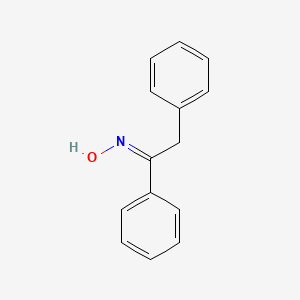
Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate is a metabolite of Amitriptyline . Amitriptyline is a tricyclic antidepressant used to treat a number of mental disorders including anxiety, psychosis, attention deficit hyperactivity disorder, and bipolar disorder .
Synthesis Analysis
The synthesis of glucuronides, such as Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate, involves multiple tools including microbial biotransformation, mammalian S9/microsome preparations, and late-stage chemical synthesis screens . The most efficient and cost-effective conversion to the glucuronide(s) of interest is determined before proceeding to scale-up synthesis .Molecular Structure Analysis
The molecular formula of Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate is C40H52F3NO12S . Its molecular weight is 827.9 .Wirkmechanismus
Safety and Hazards
Amitriptyline, the parent compound, has several side effects including dry mouth, vision changes, sleepiness (sedation), tiredness, appetite or weight changes, constipation, diarrhea, nausea, vomiting, upset stomach, mouth pain, unusual taste, black tongue, urinating less than usual, breast swelling (in men or women), lower sex drive, impotence, or difficulty having an orgasm . Serious side effects include allergic reactions, mood or behavior changes, anxiety, panic attacks, trouble sleeping, signs of a blood clot, unusual thoughts or behavior, a light-headed feeling, chest pain or pressure, pounding heartbeats or fluttering in your chest, confusion, hallucinations, a seizure (convulsions), painful or difficult urination, severe constipation, easy bruising, unusual bleeding, or fever, chills, sore throat, mouth sores .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate involves the protection of the amine group of Amitriptyline followed by glucuronidation and esterification. The resulting compound is then treated with triisopropylamine and trifluoromethanesulfonic acid to form the final product.", "Starting Materials": [ "Amitriptyline", "Glucuronic acid", "Methyl iodide", "Triisopropylamine", "Trifluoromethanesulfonic acid" ], "Reaction": [ "Amitriptyline is protected by reaction with methyl iodide to form Amitriptyline methyl ether", "The protected amine group of Amitriptyline methyl ether is then glucuronidated using glucuronic acid and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC)", "The resulting compound, Amitriptyline N-glucuronide methyl ether, is then esterified using methanol and a catalyst such as sulfuric acid", "The final product, Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester, is formed by treatment of Amitriptyline N-glucuronide methyl ether with triisopropylamine and trifluoromethanesulfonic acid" ] } | |
CAS-Nummer |
1207167-94-9 |
Molekularformel |
C₄₀H₅₂F₃NO₁₂S |
Molekulargewicht |
827.9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)

![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)

